molecular formula C10H6F6O2 B2989866 2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde CAS No. 180134-14-9

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde

Cat. No.: B2989866
CAS No.: 180134-14-9
M. Wt: 272.146
InChI Key: IEENEJLKQKCCDD-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 180134-14-9 . It has a molecular weight of 272.15 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 36-39 degrees Celsius . The compound is stored at ambient temperature .

Scientific Research Applications

Broad-Spectrum Deoxofluorinating Agents

Bis(2-methoxyethyl)aminosulfur trifluoride has been highlighted as an effective agent for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides, as well as transforming carboxylic acids to their trifluoromethyl derivatives. This chemical demonstrates enhanced thermal stability and a broader spectrum compared to traditional deoxofluorination reagents (Lal et al., 1999).

Synthesis and Functionalization

The regioselective metalation and subsequent carboxylation of 1,3-bis(trifluoromethyl)benzene to produce various derivatives, including 2,6-bis(trifluoromethyl)benzaldehyde, showcase the compound's utility in synthetic chemistry. These processes allow for the efficient synthesis of complex molecules (Dmowski & Piasecka-Maciejewska, 1998).

Linkers for Solid Phase Organic Synthesis

2-Methoxy-4,6-bis(trifluoromethyl)benzaldehyde derivatives have been investigated as linkers for solid phase organic synthesis, demonstrating the capability to undergo reductive amination and derivatization into various secondary amides. This highlights their potential utility in the development of novel compounds and pharmaceuticals (Swayze, 1997).

Photoluminescent Materials

The synthesis and characterization of photoluminescent materials involving 4-(Trifluorovinyloxy)benzaldehyde derivatives indicate potential applications in the development of novel luminescent polymers with high thermal stability and solubility in common organic solvents. These materials exhibit significant potential for use in optoelectronic devices (Neilson et al., 2008).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENEJLKQKCCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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